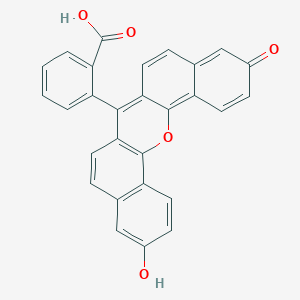

Naphthofluorescein

Vue d'ensemble

Description

La naphthofluorescéine est un composé fluorescent de formule chimique C28H16O5 et d'une masse molaire de 432,42 g/mol . Elle est connue pour ses fortes propriétés de fluorescence, ce qui la rend appropriée pour diverses applications dans la recherche scientifique. La naphthofluorescéine est particulièrement utile comme indicateur de pH en raison de ses propriétés spectrales dépendantes du pH .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La naphthofluorescéine peut être synthétisée par un processus en plusieurs étapes impliquant la condensation de dérivés du naphtalène avec la fluorescéine. La réaction implique généralement l'utilisation d'acides ou de bases forts comme catalyseurs et nécessite un contrôle précis de la température et du temps de réaction pour obtenir des rendements élevés .

Méthodes de production industrielle : Dans les milieux industriels, la production de naphthofluorescéine implique des réacteurs chimiques à grande échelle où les conditions de réaction sont soigneusement surveillées et contrôlées. L'utilisation de matières premières de haute pureté et de techniques de purification avancées garantit la production de naphthofluorescéine avec une pureté et une uniformité élevées .

Analyse Des Réactions Chimiques

Types de réactions : La naphthofluorescéine subit diverses réactions chimiques, notamment :

Oxydation : La naphthofluorescéine peut être oxydée pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir la naphthofluorescéine en sa forme hydroquinone.

Substitution : La naphthofluorescéine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

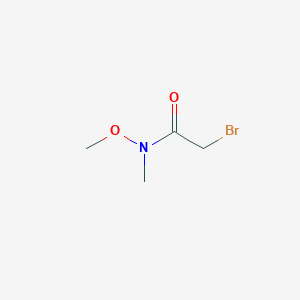

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle.

Principaux produits formés :

Oxydation : Dérivés de quinone.

Réduction : Dérivés d'hydroquinone.

Substitution : Divers dérivés substitués de la naphthofluorescéine.

4. Applications de la recherche scientifique

La naphthofluorescéine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme indicateur de pH et sonde fluorescente dans divers dosages chimiques.

Biologie : Utilisée en microscopie à fluorescence et en imagerie pour étudier les processus cellulaires.

Médecine : Utilisée dans les tests diagnostiques et comme marqueur en imagerie médicale.

Industrie : Appliquée dans le développement d'agents photothermiques pour la thérapie du cancer et d'autres applications industrielles

5. Mécanisme d'action

La naphthofluorescéine exerce ses effets principalement par le biais de ses propriétés de fluorescence. Elle absorbe la lumière à des longueurs d'onde spécifiques et émet de la lumière à des longueurs d'onde plus longues, ce qui la rend utile pour l'imagerie et les applications diagnostiques. Le composé peut également inhiber certaines enzymes, telles que la furine, en se liant à leurs sites actifs et en empêchant leur activité catalytique .

Applications De Recherche Scientifique

Naphthofluorescein has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and fluorescent probe in various chemical assays.

Biology: Employed in fluorescence microscopy and imaging to study cellular processes.

Medicine: Utilized in diagnostic assays and as a marker in medical imaging.

Industry: Applied in the development of photothermal agents for cancer therapy and other industrial applications

Mécanisme D'action

Naphthofluorescein exerts its effects primarily through its fluorescence properties. It absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and diagnostic applications. The compound can also inhibit certain enzymes, such as furin, by binding to their active sites and preventing their catalytic activity .

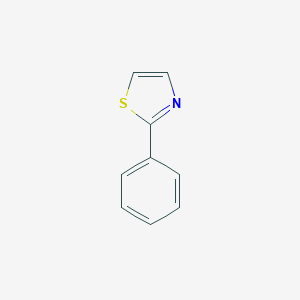

Comparaison Avec Des Composés Similaires

La naphthofluorescéine est unique en raison de sa forte fluorescence et de ses propriétés spectrales dépendantes du pH. Des composés similaires comprennent :

Fluorescéine : Un colorant fluorescent largement utilisé avec des applications similaires mais des propriétés spectrales différentes.

Carboxyfluorescéine : Un autre colorant fluorescent avec des groupes carboxyle qui améliorent sa solubilité et sa stabilité.

Rhodamine : Un colorant fluorescent avec des longueurs d'onde d'excitation et d'émission différentes, utilisé dans diverses applications d'imagerie

La naphthofluorescéine se distingue par son absorption proche infrarouge et sa stabilité supérieure, ce qui la rend particulièrement utile en photothermothérapie et dans d'autres applications avancées .

Propriétés

IUPAC Name |

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886440 | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61419-02-1 | |

| Record name | Naphthofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

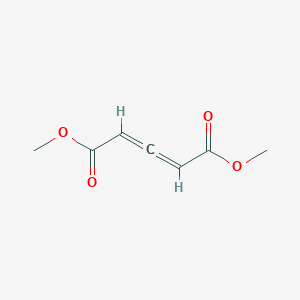

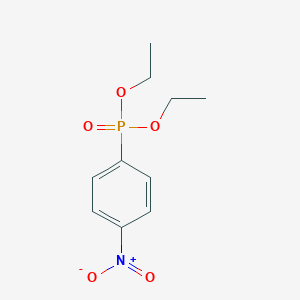

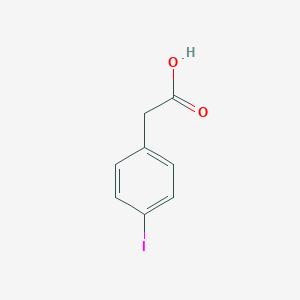

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

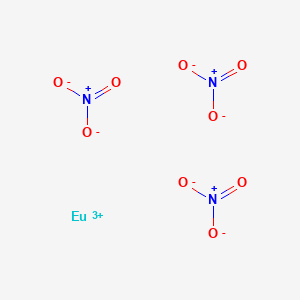

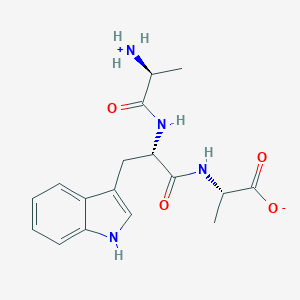

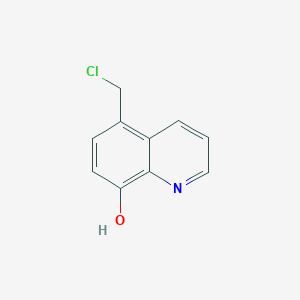

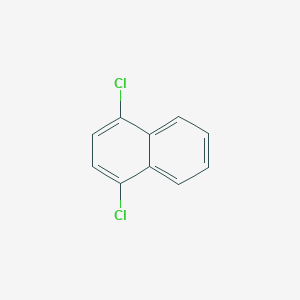

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthofluorescein?

A1: this compound has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []

Q2: What are the key spectroscopic properties of this compound?

A2: this compound exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []

Q3: How does the chemical structure of this compound contribute to its stability?

A3: Researchers have designed this compound derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []

Q4: Are there specific applications where this compound's stability is advantageous?

A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []

Q5: How does this compound perform in different solvent systems?

A5: The excitation wavelength of this compound's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []

Q6: How does this compound interact with alkaline phosphatase?

A6: this compound diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent this compound, enabling the detection of this enzyme. [, ]

Q7: Can this compound be used to study enzyme inhibitors?

A7: Yes, this compound-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []

Q8: Does this compound interact with other proteins?

A8: Research suggests that this compound can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []

Q9: What are the potential applications of this compound in studying biological processes?

A9: this compound has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []

Q10: Can this compound detect specific molecules in biological systems?

A10: Yes, derivatives of this compound have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.

Q11: Have computational methods been used to study this compound?

A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of this compound with targets like furin. []

Q12: How does modifying the structure of this compound affect its properties?

A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of this compound-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []

Q13: Can you provide an example of how SAR studies have improved this compound-based probes?

A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the this compound core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []

Q14: Has this compound shown efficacy in biological models?

A14: this compound, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []

Q15: Are there studies investigating the use of this compound in animal models of disease?

A15: Research has demonstrated the application of this compound-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []

Q16: Are there strategies for targeted delivery of this compound?

A16: Researchers have explored encapsulating this compound derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []

Q17: Can this compound be used to target specific cell types or tissues?

A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with this compound for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, this compound. []

Q18: What analytical techniques are commonly employed to study this compound?

A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]

Q19: How is this compound detected and quantified in biological samples?

A19: Fluorescence spectroscopy is a primary method for detecting and quantifying this compound in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)